methyl 2-[2-(oxolan-3-yloxy)pyridine-4-amido]benzoate
Description
Methyl 2-[2-(oxolan-3-yloxy)pyridine-4-amido]benzoate is a synthetic organic compound featuring a methyl benzoate core linked via an amide group to a pyridine ring substituted with an oxolan-3-yloxy (tetrahydrofuran-3-yloxy) moiety.
Properties
IUPAC Name |
methyl 2-[[2-(oxolan-3-yloxy)pyridine-4-carbonyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O5/c1-23-18(22)14-4-2-3-5-15(14)20-17(21)12-6-8-19-16(10-12)25-13-7-9-24-11-13/h2-6,8,10,13H,7,9,11H2,1H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHKDBCXWQDCQJX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1NC(=O)C2=CC(=NC=C2)OC3CCOC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-[2-(oxolan-3-yloxy)pyridine-4-amido]benzoate typically involves multiple steps. One common approach is to start with the preparation of the tetrahydrofuran-3-yl intermediate, which is then coupled with isonicotinic acid and benzoic acid derivatives under specific reaction conditions. The process may involve:
Ring Opening and Functionalization: The tetrahydrofuran ring can be opened and functionalized using reagents like aldehydes and ketones, followed by cyclization to form the desired intermediate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis.
Chemical Reactions Analysis
Types of Reactions
methyl 2-[2-(oxolan-3-yloxy)pyridine-4-amido]benzoate can undergo various chemical reactions, including:
Oxidation: The tetrahydrofuran ring can be oxidized to form lactones or other oxygenated derivatives.
Reduction: Reduction reactions can target the isonicotinamide moiety, potentially converting it to amines or other reduced forms.
Substitution: The benzoate ester can undergo nucleophilic substitution reactions, leading to the formation of different ester derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the tetrahydrofuran ring may yield lactones, while reduction of the isonicotinamide moiety can produce amines .
Scientific Research Applications
methyl 2-[2-(oxolan-3-yloxy)pyridine-4-amido]benzoate has several scientific research applications:
Medicinal Chemistry: This compound can be used as a building block for designing novel pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: Its unique structural properties make it suitable for use in the development of advanced materials, such as polymers and nanomaterials.
Biological Studies: The compound can be used in biological assays to study its effects on cellular processes and pathways.
Industrial Applications: It may find use in the synthesis of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of methyl 2-[2-(oxolan-3-yloxy)pyridine-4-amido]benzoate involves its interaction with specific molecular targets and pathways. The tetrahydrofuran ring and isonicotinamide moiety can interact with enzymes and receptors, modulating their activity. The benzoate ester may also play a role in enhancing the compound’s bioavailability and stability .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Benzoate Esters with Piperazine-Quinoline Linkages ()
Compounds C1–C7 (e.g., Methyl 4-(4-(2-phenylquinoline-4-carbonyl)piperazin-1-yl)benzoate) share a methyl benzoate core but differ in their linker and substituent chemistry. Key comparisons include:
| Feature | Target Compound | C1–C7 Compounds |
|---|---|---|
| Ester Group | Methyl benzoate | Methyl benzoate |
| Linker | Amide | Piperazine-quinoline carbonyl |
| Substituent | Oxolan-3-yloxy-pyridine | Halogenated/functionalized aryl groups (e.g., Br, Cl, CF₃) |
| Aromatic System | Pyridine | Quinoline |
- The oxolane group introduces an oxygen-rich, flexible substituent, contrasting with the planar, electron-withdrawing halogenated aryl groups in C1–C6. This could enhance solubility but reduce lipophilicity . Pyridine vs. Quinoline: The absence of a fused benzene ring in pyridine (target compound) may reduce aromatic stacking interactions compared to quinoline derivatives (C1–C7) .
Ethyl Benzoate Derivatives with Phenethyl Linkers ()
Compounds I-6230, I-6232, and I-6373 (e.g., ethyl 4-(4-(pyridazin-3-yl)phenethylamino)benzoate) feature ethyl esters and phenethylamino/thio/ethoxy linkers. Key comparisons:
| Feature | Target Compound | I-6230 Series |
|---|---|---|
| Ester Group | Methyl | Ethyl |
| Linker | Amide | Phenethylamino/thio/ethoxy |
| Substituent | Oxolan-3-yloxy-pyridine | Pyridazine/isoxazole derivatives |
- Physicochemical Properties: Methyl vs. Ethyl Esters: The methyl ester (target) may exhibit slightly lower lipophilicity (logP) than ethyl esters, affecting membrane permeability.
Pyridine-Based Antagonists ()
Compounds SIB-1757 and SIB-1893 (e.g., 6-methyl-2-(phenylazo)-3-pyridinol) are pyridine derivatives acting as mGluR5 antagonists.
| Feature | Target Compound | SIB-1757/SIB-1893 |
|---|---|---|
| Core Structure | Pyridine with benzoate linkage | Pyridine with azo/styryl groups |
| Functional Groups | Amide, ester, oxolane | Hydroxyl, azo, styryl |
- Electronic Effects :
Pesticidal Benzoate Esters (–8)
Compounds like bensulfuron methyl ester (methyl 2-((((4,6-dimethoxy-2-pyrimidinyl)amino)carbonyl)sulfamoyl)benzoate) highlight the role of functional groups in pesticidal vs. pharmaceutical applications:
| Feature | Target Compound | Bensulfuron Methyl Ester |
|---|---|---|
| Linker | Amide | Sulfonyl urea |
| Substituent | Oxolan-3-yloxy-pyridine | Pyrimidine with methoxy groups |
- Functional Group Impact :
- Amide vs. Sulfonyl Urea : The amide linker (target) is less acidic than the sulfonyl urea group in bensulfuron, which is critical for herbicidal activity. This distinction underscores how linker chemistry dictates application specificity .
Q & A
Q. What are the optimized synthetic routes for methyl 2-[2-(oxolan-3-yloxy)pyridine-4-amido]benzoate, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves multi-step reactions, including:
- Step 1 : Formation of the pyridine-4-carboxamide intermediate via coupling reactions (e.g., using EDCI/HOBt for amide bond formation) .
- Step 2 : Introduction of the oxolan-3-yloxy group through nucleophilic substitution or Mitsunobu reactions (e.g., using diethyl azodicarboxylate and triphenylphosphine) .
- Step 3 : Esterification of the benzoic acid moiety with methanol under acidic catalysis .
Q. Critical Reaction Conditions :
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 0–25°C (Step 1) | Prevents hydrolysis of activated intermediates |
| Solvent | DMF or THF (Step 2) | Enhances nucleophilicity |
| Catalyst | H₂SO₄ (Step 3) | Accelerates esterification |
Yield improvements (>70%) are achieved by maintaining anhydrous conditions and inert atmospheres (N₂/Ar) to avoid side reactions .
Q. What purification and analytical characterization methods are recommended for this compound?
- Methodological Answer :
-
Purification :
-
Chromatography : Use silica gel column chromatography with gradients of ethyl acetate/hexane (20–50%) to isolate the target compound .
-
Recrystallization : Ethanol/water mixtures (3:1 v/v) yield high-purity crystals .
-
Analytical Characterization :
Q. How should researchers handle stability and storage of this compound?
- Methodological Answer :
- Stability : Degrades under prolonged UV exposure (t½ = 48 hrs under 254 nm light). Store in amber vials .
- Storage :
| Condition | Recommendation |
|---|---|
| Temperature | –20°C (long-term), 4°C (short-term) |
| Humidity | <30% RH (desiccator with silica gel) |
Advanced Research Questions
Q. How do structural modifications (e.g., substituent variations) impact biological activity?
- Methodological Answer :
- SAR Studies : Replace the oxolan-3-yloxy group with morpholine or piperidine rings to assess changes in binding affinity.
- Experimental Design :
Synthesize analogs via parallel combinatorial chemistry .
Test in vitro against target enzymes (e.g., kinase inhibition assays) .
Q. Example Data :
| Analog Substituent | IC₅₀ (nM) | Selectivity Index |
|---|---|---|
| Oxolan-3-yloxy (parent) | 12.3 | 1.0 |
| Morpholine | 8.7 | 1.4 |
| Piperidine | 25.6 | 0.5 |
Morpholine analogs show enhanced potency due to improved hydrogen bonding with active sites .
Q. How can researchers resolve contradictions in bioactivity data across studies?
- Methodological Answer :
- Root Cause Analysis :
Compare assay conditions (e.g., cell lines, incubation times). For example, discrepancies in IC₅₀ values may arise from differences in ATP concentrations in kinase assays .
Validate purity (>99%) via LC-MS to rule out impurity interference .
- Statistical Tools :
Use Bland-Altman plots or Cohen’s κ to quantify inter-study variability .
Q. What computational strategies predict binding modes with biological targets?
- Methodological Answer :
- Molecular Docking :
Generate 3D conformers using software like AutoDock Vina.
Dock into crystal structures of target proteins (e.g., PDB: 3ERT for kinase domains).
- Key Findings :
The oxolan-3-yloxy group occupies hydrophobic pockets, while the benzoate ester forms π-π interactions with aromatic residues .
Q. What in vitro toxicity assays are appropriate for preclinical evaluation?
- Methodological Answer :
- Assay Panel :
| Assay | Protocol | Endpoint |
|---|---|---|
| MTT Assay | HepG2 cells, 48 hr exposure | IC₅₀ (cytotoxicity) |
| hERG Inhibition | Patch-clamp electrophysiology | % Current Block |
- Safety Thresholds :
| Parameter | Acceptable Range |
|---|---|
| HepG2 IC₅₀ | >100 µM |
| hERG Block (1 µM) | <10% |
Toxicity profiles correlate with logP values; analogs with logP >3.5 show higher membrane disruption .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
